2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid
Overview
Description
2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid is a chemical compound with the following properties:
- Empirical Formula : C₁₁H₇FN₂O
- Molecular Weight : 202.18 g/mol
- SMILES : Fc₁ccccc₁-c₂ncc(C=O)cn₂
Molecular Structure Analysis
The molecular structure of 2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid consists of a pyrimidine ring fused with a phenyl ring. The fluorine atom is attached to the phenyl ring at the 2-position. The carboxylic acid group is located at the 5-position of the pyrimidine ring.
Chemical Reactions Analysis
While specific reactions involving this compound are not well-documented, potential reactions could include:
- Acid-Base Reactions : Interaction with bases or acids to form salts or esters.
- Substitution Reactions : Nucleophilic substitution at the fluorine or carboxylic acid position.
- Condensation Reactions : Formation of amides or other derivatives.
Physical And Chemical Properties Analysis
- Melting Point : Not specified in available data.
- Solubility : Solubility in various solvents (water, organic solvents) needs investigation.
- Stability : Stability under different conditions (light, temperature, pH) requires assessment.
Safety And Hazards
- Safety : As with any chemical, handle with care. Use appropriate protective equipment.
- Hazards : No specific hazards reported, but standard laboratory precautions apply.
Future Directions
- Biological Activity : Investigate potential biological targets (enzymes, receptors) and assess pharmacological activity.
- Derivatives : Explore derivatives with modified substituents for improved properties.
- Medicinal Chemistry : Evaluate its potential as a drug lead or scaffold for drug development.
Please note that the information provided is based on available data, and further research is essential for a comprehensive understanding of this compound. Always verify product identity and purity before use1.
properties
IUPAC Name |
2-(2-fluorophenyl)pyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-9-4-2-1-3-8(9)10-13-5-7(6-14-10)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNOHOJELJXMRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589784 | |
Record name | 2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid | |
CAS RN |
927803-25-6 | |
Record name | 2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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